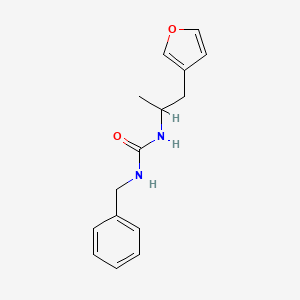
1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea” is a complex organic molecule. It contains a benzyl group, a furan ring, and a urea group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The urea group consists of a carbonyl group (C=O) flanked by two amine groups (-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the furan ring, and the urea group. The benzyl group would provide aromatic character, the furan ring would contribute to the compound’s reactivity due to the presence of the oxygen atom, and the urea group could participate in hydrogen bonding due to the presence of the amine groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The furan ring, being an aromatic ether, might undergo reactions at the oxygen atom or at the carbon atoms of the ring. The urea group could participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzyl group and furan ring might contribute to its stability, while the urea group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea, a thiourea derivative, has been synthesized and characterized through vibrational spectroscopy, multinuclear NMR, and elemental analysis. Structural parameters from XRD studies align well with computed values, demonstrating its U-shape conformation. This conformation is influenced by the substitution degree on the thiourea core and the ability to form an intramolecular hydrogen bond, showcasing its potential for diverse chemical applications (Lestard et al., 2015).
Chemical Reactions and Mechanisms
The compound participates in unique chemical reactions, including oxidation and thermal cyclization processes, offering pathways to create 2-acylaminofurans and benzo[b]furan derivatives. These reactions highlight its utility in synthesizing complex organic structures, expanding its application in organic synthesis and drug discovery (Bobošíková et al., 2001).
Pharmaceutical and Biological Potential
While specific applications of this compound in pharmaceuticals or biology are not directly mentioned in the available literature, related compounds have shown significant activities, including radical-scavenging and antibacterial properties. Such activities suggest that derivatives of this compound could be promising candidates for drug development and other biological applications (Li et al., 2008).
Molecular Interactions and Stability
The molecular stability and interactions of thiourea derivatives, including this compound, can be explored through theoretical studies. Such investigations can provide insights into the compound's behavior in various environments, contributing to its potential use in chemical sensing, molecular docking, and as an antioxidant (Kalaiyarasi et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(9-14-7-8-19-11-14)17-15(18)16-10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZHLXXBFAIIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

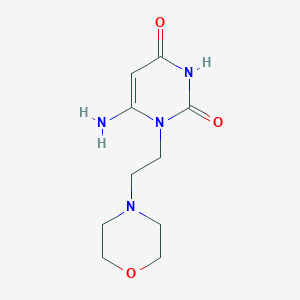
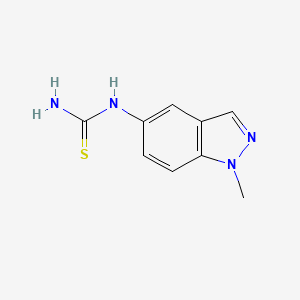
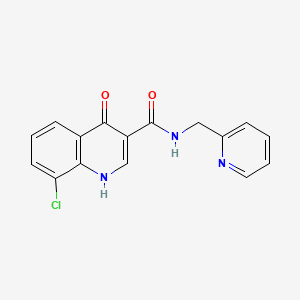
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
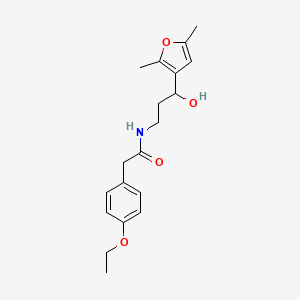
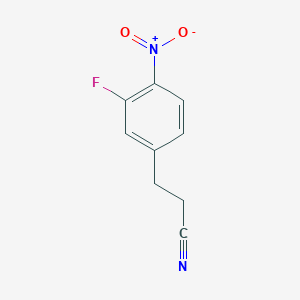
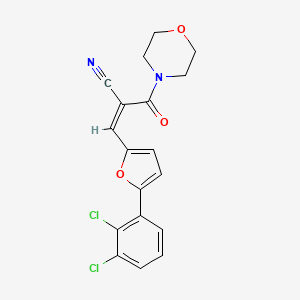
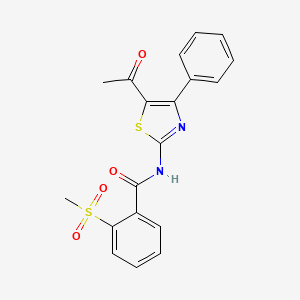
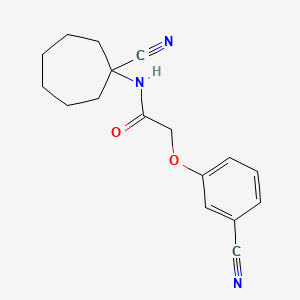
![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)